molecular formula C9H5BrOS B3230794 4-Bromobenzo[b]thiophene-5-carbaldehyde CAS No. 131124-29-3

4-Bromobenzo[b]thiophene-5-carbaldehyde

Cat. No.: B3230794
CAS No.: 131124-29-3
M. Wt: 241.11 g/mol
InChI Key: CQFMNFWJIBYYEW-UHFFFAOYSA-N
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Description

4-Bromobenzo[b]thiophene-5-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. The presence of a bromine atom at the 4-position and an aldehyde group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[b]thiophene-5-carbaldehyde typically involves the bromination of benzo[b]thiophene followed by formylation. One common method is the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromobenzo[b]thiophene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[b]thiophene-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromobenzo[b]thiophene-5-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group serve as reactive sites for various transformations. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

  • 4-Bromobenzo[b]thiophene-2-carbaldehyde
  • 5-Bromo-2-thiophenecarboxaldehyde
  • 4-Bromodibenzo[b,d]thiophene

Comparison: 4-Bromobenzo[b]thiophene-5-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which influences its reactivity and applications. Compared to 4-Bromobenzo[b]thiophene-2-carbaldehyde, the 5-carbaldehyde variant offers different reactivity patterns and potential for forming distinct derivatives .

Properties

IUPAC Name

4-bromo-1-benzothiophene-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFMNFWJIBYYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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